molecular formula C13H10BrN3O2 B2667177 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid CAS No. 956411-55-5

3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2667177
M. Wt: 320.146
InChI Key: XOSCPOXWRVEGCB-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.



Synthesis Analysis

Synthesis analysis involves understanding the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound. It includes the arrangement of atoms, types of bonds (covalent, ionic, etc.), stereochemistry, and conformation.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

Synthesis and Structural Analysis

The scientific applications of compounds structurally related to 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid often revolve around their synthesis and potential as intermediates for further chemical transformations. For instance, studies have highlighted the functionalization reactions of pyrazole derivatives, which lead to the formation of various carboxamides and carboxylate derivatives through interactions with aminophenol derivatives or aminopyridine, showcasing their versatility in organic synthesis (Yıldırım & Kandemirli, 2006). Such reactions are integral for developing compounds with potential applications in medicinal chemistry and material science.

Nonlinear Optical Materials

The search for materials with significant nonlinear optical (NLO) properties is crucial for advancements in photonics and optoelectronics. Compounds related to 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid have been explored for their NLO properties. For example, novel N-substituted pyrazole derivatives have demonstrated potential as NLO materials, with specific substitutions leading to enhanced nonlinearity, making them candidates for optical limiting applications (Chandrakantha et al., 2013).

Biomedical Applications

Research into pyrazole derivatives extends into the biomedical field, where their synthesis and structural analysis contribute to developing new therapeutic agents. For instance, the electrochemically induced synthesis of certain pyrazole derivatives has shown potential for regulating inflammatory diseases, hinting at their applicability in treating such conditions (Ryzhkova et al., 2020).

Antitumor Activity

The development of antitumor agents is another significant area of research for pyrazole derivatives. Studies have synthesized novel tricyclic lactones with promising inhibitory effects on tumor cell lines, suggesting the potential of pyrazole-based compounds in cancer treatment (Queiroz et al., 2009).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose to health and the environment.


Future Directions

This involves discussing potential future research directions or applications of the compound based on its properties and uses.


properties

IUPAC Name

3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-10-4-1-3-9(7-10)12-11(13(18)19)8-17(16-12)6-2-5-15/h1,3-4,7-8H,2,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSCPOXWRVEGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C=C2C(=O)O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid

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